molecular formula C16H17ClN4O3S3 B2689138 3-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034474-96-7

3-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2689138
CAS No.: 2034474-96-7
M. Wt: 444.97
InChI Key: BCWKUKJVSGMNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H17ClN4O3S3 and its molecular weight is 444.97. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Research into the metabolism and pharmacokinetics of novel compounds is crucial for understanding their behavior in the human body, including how they are absorbed, distributed, metabolized, and excreted. Studies such as those on the metabolism and disposition of various drugs in humans provide insights into the potential applications and safety profiles of new chemical entities. For example, the study on "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" (Renzulli et al., 2011) highlights the importance of understanding how drugs are processed by the body to ensure their effectiveness and minimize adverse effects Renzulli et al., 2011.

Therapeutic Applications

Research into the therapeutic applications of chemical compounds is driven by the need to discover and develop new treatments for various diseases. Studies on novel inhibitors, such as "5-Hydroxytryptamine1A receptor occupancy by novel full antagonist 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide: a[11C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride," demonstrate the potential for compounds to be used in the treatment of conditions such as anxiety and mood disorders (Rabiner et al., 2002) Rabiner et al., 2002.

Properties

IUPAC Name

3-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S3/c17-12-3-4-15(26-12)27(23,24)20-7-5-11(6-8-20)10-13-18-19-16(22)21(13)14-2-1-9-25-14/h1-4,9,11H,5-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKUKJVSGMNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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